AMG9810
Description
Background on Transient Receptor Potential Vanilloid 1 (TRPV1) Channel
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor or vanilloid receptor 1 (VR1), is a non-selective cation channel that plays a crucial role in the mammalian somatosensory system. wikiwand.com First cloned in 1997, its discovery was a landmark in understanding the molecular basis of pain and temperature sensation. wikipedia.org
The primary function of TRPV1 is the detection and regulation of body temperature, as well as mediating the sensation of scalding heat and pain (nociception). wikiwand.com Beyond its role in sensory neurons, TRPV1 is involved in a variety of other physiological processes, including the regulation of vascular tone, blood pressure, gastrointestinal motility, and the micturition reflex. nih.govwikipedia.org It also plays a role in the immune system, with expression confirmed in various immune cells where it contributes to neuro-immune responses. wikiwand.com
TRPV1 is a polymodal receptor, meaning it can be activated by a diverse range of stimuli. benthamopen.com These activators include:
Thermal Stimuli: Temperatures exceeding 43°C (109°F). wikiwand.comnih.gov
Chemical Stimuli: Exogenous compounds like capsaicin (from chili peppers) and resiniferatoxin, as well as endogenous ligands such as anandamide (B1667382), N-arachidonoyl dopamine (B1211576), and N-oleyl-dopamine. wikiwand.comnih.gov
Acidic Conditions: Low extracellular pH (protons). nih.gov
Other Modulators: The channel's activity can also be modulated by various cellular components and signaling pathways, including phosphorylation by protein kinase A (PKA) and protein kinase C (PKC), and interactions with lipids like PIP2. nih.govamgenpipeline.commedchemexpress.com
Activation of the TRPV1 channel leads to an influx of cations, primarily calcium and sodium, which depolarizes the neuron and initiates the signaling cascade that results in the perception of pain and heat. nih.gov
Table 1: Modes of TRPV1 Activation
| Activator Type | Specific Examples | Reference |
|---|---|---|
| Thermal | Temperatures > 43°C | wikiwand.comnih.gov |
| Exogenous Chemical | Capsaicin, Resiniferatoxin | wikiwand.comnih.gov |
| Endogenous Chemical | Anandamide, N-arachidonoyl dopamine, N-oleyl-dopamine | wikiwand.comnih.gov |
| Protons | Low extracellular pH | nih.gov |
| Modulators | Protein Kinase A (PKA), Protein Kinase C (PKC), Phosphatidylinositol 4,5-bisphosphate (PIP2) | nih.govamgenpipeline.commedchemexpress.com |
TRPV1 is predominantly expressed in the primary afferent sensory neurons of the peripheral nervous system, including the dorsal root, trigeminal, and nodose ganglia. benthamopen.com However, its expression is not limited to neurons. TRPV1 has also been identified in a wide array of non-neuronal cell types and tissues throughout the body. wikipedia.org
Table 2: Selected Tissue and Cellular Distribution of TRPV1
| System/Tissue | Specific Location | Reference |
|---|---|---|
| Nervous System | Dorsal root ganglia, Trigeminal ganglia, Nodose ganglia, Brain | benthamopen.com |
| Immune System | Monocytes, Macrophages, Dendritic cells, T lymphocytes, Mast cells | wikiwand.com |
| Cardiovascular System | Vascular endothelial cells, Smooth muscle cells, Perivascular nerves | wikipedia.org |
| Respiratory System | Airway sensory nerve fibers, Lung epithelial cells | wikipedia.org |
| Digestive System | Gastrointestinal tract | wikipedia.org |
| Urinary System | Bladder urothelium | |
| Integumentary System | Epidermal keratinocytes | nih.gov |
Given its central role in pain and inflammation, dysregulation of TRPV1 activity is implicated in a variety of pathological conditions. benthamopen.com It is a key player in chronic pain states, including inflammatory and neuropathic pain, where its expression and sensitization can be enhanced. Beyond pain, TRPV1 is associated with conditions such as asthma, irritable bowel syndrome, hypertension, and certain neurodegenerative diseases. wikipedia.org Consequently, the TRPV1 channel has become a significant target for the development of new therapeutic agents. nih.gov
Overview of AMG9810 as a TRPV1 Antagonist
This compound is a potent, selective, and competitive antagonist of the TRPV1 receptor. wikipedia.org Its development provided a crucial chemical tool for researchers to probe the function of the TRPV1 channel in both in vitro and in vivo models.
The quest for effective pain therapeutics led pharmaceutical companies to investigate the TRPV1 channel as a promising target. benthamopen.com Following the discovery of the first competitive TRPV1 antagonist, capsazepine, in 1990, the focus shifted towards developing more potent and selective antagonists. benthamopen.com
This compound, with the chemical name (E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b] wikiwand.comwikipedia.orgdioxin-6-yl)acrylamide, was developed by scientists at Amgen Inc. wikipedia.org Its discovery was part of a broader effort to explore the structure-activity relationship of N-aryl cinnamides as TRPV1 antagonists. The research that led to the identification of this compound was published in the early 2000s, and the compound was characterized as a novel antagonist with antihyperalgesic properties. wikipedia.orgnih.gov this compound was the first cinnamide-based TRPV1 antagonist shown to be effective in animal models of inflammatory pain. nih.gov While it has been instrumental in preclinical research, this compound itself has not been developed for medical use in humans.
Table 3: Chemical and Pharmacological Profile of this compound
| Property | Description | Reference |
|---|---|---|
| Chemical Name | (E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b] wikiwand.comwikipedia.orgdioxin-6-yl)acrylamide | nih.gov |
| Molecular Formula | C₂₁H₂₃NO₃ | wikipedia.org |
| Molecular Weight | 337.42 g/mol | wikipedia.org |
| Mechanism of Action | Competitive TRPV1 Antagonist | wikipedia.org |
| IC₅₀ (human TRPV1) | 17 nM | wikipedia.org |
| Blocked Activators | Capsaicin, Protons, Heat, Endogenous Ligands | nih.gov |
Significance of this compound in TRPV1 Research
This compound is a crucial pharmacological tool for investigating the diverse biological roles of the TRPV1 channel. Its high selectivity and ability to block multiple activation pathways make it invaluable for elucidating the specific contributions of TRPV1 in various physiological and pathological processes. apexbt.comnih.gov
In the field of pain research, this compound has been instrumental. Studies using animal models of inflammatory pain, such as those induced by complete Freund's adjuvant (CFA), have shown that this compound can reverse both thermal and mechanical hyperalgesia—a heightened sensitivity to heat and touch. nih.govnih.gov It effectively blocks capsaicin-induced physiological responses, including eye-wiping behavior in rodents and the release of calcitonin gene-related peptide (CGRP) from dorsal root ganglion neurons in culture. apexbt.comnih.gov These findings provide direct evidence for the central role of TRPV1 in mediating inflammatory pain and nociceptive signaling. nih.gov
The utility of this compound extends beyond pain. It has been used to demonstrate that the painful condition of allodynia induced by certain linoleic acid metabolites is partially mediated by TRPV1. nih.govmdpi.com Furthermore, its application in research has helped to parse the complex signaling involved in itch, where TRPV1 is a known contributor. researchgate.net
Table 2: Summary of significant research findings utilizing the TRPV1 antagonist this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-21(2,3)16-7-4-15(5-8-16)6-11-20(23)22-17-9-10-18-19(14-17)25-13-12-24-18/h4-11,14H,12-13H2,1-3H3,(H,22,23)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTFUVZVLYUPRG-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545395-94-6 | |
| Record name | AMG-9810 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0545395946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2E-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMG-9810 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182HIJ2D7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization and Receptor Interactions of Amg9810
Molecular Mechanism of Action
The primary mechanism through which AMG9810 exerts its effects is by directly interacting with and inhibiting the TRPV1 receptor. This inhibition prevents the influx of cations, such as calcium, that would typically occur upon receptor activation, thereby blocking downstream signaling pathways associated with pain and inflammation. nih.govdoi.org
Research has firmly established that this compound functions as a competitive antagonist at the TRPV1 receptor. nih.govrndsystems.comnih.govabcam.com This means it directly competes with activating ligands, such as capsaicin (B1668287), for binding to the receptor. nih.govdoi.org The competitive nature of this antagonism has been demonstrated through Schild analysis, which yielded a pA2 value of 7.46, a measure consistent with competitive inhibition. doi.org The potency of this compound as a competitive antagonist is highlighted by its low half-maximal inhibitory concentration (IC₅₀) values, which vary slightly between species. nih.govdoi.orgselleckchem.com
| Species | IC₅₀ Value (nM) | Reference |
|---|---|---|
| Human TRPV1 | 24.5 ± 15.7 | nih.govdoi.org |
| Rat TRPV1 | 85.6 ± 39.4 | nih.govdoi.org |
A key characteristic of this compound is its ability to block all known modes of TRPV1 activation. nih.govnih.govselleckchem.com The TRPV1 channel is polymodal, meaning it can be activated by a variety of distinct stimuli, including chemical agonists, protons, and heat. mdpi.com this compound demonstrates comprehensive antagonism across these different activation pathways. rndsystems.comnih.govdoi.org
This compound potently inhibits the activation of TRPV1 by capsaicin, the pungent compound in chili peppers and the archetypal TRPV1 agonist. nih.govdoi.org This inhibition has been demonstrated in various experimental systems, including CHO cells stably expressing the receptor and in primary cultures of rat dorsal root ganglion (DRG) neurons, which endogenously express TRPV1. nih.govdoi.org In DRG neurons, this compound effectively blocks capsaicin-evoked depolarization and the subsequent release of calcitonin gene-related peptide (CGRP). nih.gov
The activation of TRPV1 by protons (low pH) is a crucial mechanism in the context of tissue injury and inflammation. This compound effectively blocks this mode of activation. rndsystems.comnih.govdoi.org Research findings have quantified its inhibitory potency against proton-induced activation in both human and rat TRPV1 receptors. nih.govdoi.org
| Activation Modality | Species | IC₅₀ Value (nM) | Reference |
|---|---|---|---|
| Protons (pH) | Human TRPV1 | 92.7 ± 72.8 | nih.govdoi.org |
| Rat TRPV1 | 294 ± 192 | nih.govdoi.org | |
| Heat | Human TRPV1 | 15.8 ± 10.8 | nih.govdoi.org |
| Rat TRPV1 | 21 ± 17 | nih.govdoi.org |
TRPV1 functions as a molecular sensor for noxious heat. This compound is a potent inhibitor of heat-induced activation of the channel, demonstrating low nanomolar IC₅₀ values for both human and rat receptors. nih.govdoi.org This inhibitory action underscores its comprehensive antagonistic profile against the physical stimuli that activate TRPV1.
The body produces its own molecules, known as endogenous ligands or endovanilloids, that can activate the TRPV1 receptor. mdpi.com this compound has been shown to block the activation of TRPV1 by several of these endogenous ligands. nih.govnih.govdoi.orgselleckchem.com These include the endocannabinoid anandamide (B1667382) (AEA) and other lipid-derived molecules such as N-arachidonyl dopamine (B1211576) (NADA) and oleoyldopamine (OLDA). nih.govmdpi.comdoi.org Furthermore, this compound effectively blocks TRPV1 activation by oxidized linoleic acid metabolites, such as 9-HODE, which are produced during inflammation. pnas.orgnih.gov This broad-spectrum inhibition of endovanilloid signaling highlights its potential as a tool for studying the roles of these endogenous pathways. nih.govnih.gov
Modulation of Downstream Cellular Responses
This compound has been demonstrated to modulate several key cellular responses that are downstream of Transient Receptor Potential Vanilloid 1 (TRPV1) channel activation. Its antagonistic activity interrupts the signaling cascade initiated by various stimuli, leading to specific physiological outcomes.
Attenuation of Calcium Responses in Sensitized Neurons
This compound effectively attenuates the influx of calcium (Ca²⁺) in neurons, a critical process in cellular signaling and sensitization. The compound was initially identified as a TRPV1 antagonist through its ability to inhibit capsaicin-induced ⁴⁵Ca²⁺ uptake. doi.org Research shows that this compound blocks TRPV1 activation regardless of the stimulus, including capsaicin, heat, protons, and endogenous ligands. doi.orgnih.gov This blockade prevents the cellular calcium influx that is a hallmark of TRPV1 activation. nih.gov
In experimental models using transfected KNRK cells that co-express both TRPM8 and TRPV1 channels, the TRPV1 antagonist this compound was shown to diminish calcium responses to cold stimulation. researchgate.net Furthermore, in studies of central sensitization in the mouse spinal dorsal horn, where persistent noxious input leads to amplified pain states, two-photon calcium imaging is a key technique for observing the changes in neuronal activity. nih.gov this compound's ability to block the calcium influx via TRPV1 is crucial for dissecting the role of this channel in such sensitization processes. mdpi.com Desensitization of TRPV1 channels, a state where the receptor no longer responds to stimuli, is a Ca²⁺-dependent process. nih.govfrontiersin.org By preventing the initial calcium influx, this compound inhibits the downstream signaling that leads to both activation and subsequent desensitization. medchemexpress.com
Blockade of Capsaicin-Evoked Depolarization in Dorsal Root Ganglion Neurons
This compound has been shown to block the depolarization of dorsal root ganglion (DRG) primary neurons that is evoked by capsaicin. doi.orgnih.govmedchemexpress.com Capsaicin, a potent activator of TRPV1, triggers an influx of cations that leads to the depolarization of the neuronal membrane, a key step in initiating a pain signal. nih.goven-journal.org By acting as a competitive antagonist at the TRPV1 receptor, this compound prevents this capsaicin-induced depolarization. doi.orgnih.gov This inhibitory action on voltage-sensitive channels can lead to a decrease in neuronal excitability and block the transmission of pain signals from peripheral tissues. nih.goven-journal.org
Inhibition of Calcitonin Gene-Related Peptide (CGRP) Release
A significant downstream effect of TRPV1 activation in sensory neurons is the release of neuropeptides, including Calcitonin Gene-Related Peptide (CGRP), a potent vasodilator implicated in pain and inflammation. nih.govnih.gov Scientific studies have explicitly demonstrated that this compound blocks the release of CGRP from cultured rat dorsal root ganglion neurons that is evoked by capsaicin. doi.orgnih.govmedchemexpress.com By preventing the activation of TRPV1, this compound inhibits the subsequent signaling cascade that leads to CGRP exocytosis. medchemexpress.com This mechanism is a key aspect of its antihyperalgesic properties, as CGRP contributes significantly to neurogenic inflammation and the peripheral sensitization of trigeminal nerve fibers. nih.govnih.gov
Receptor Selectivity and Specificity of this compound
The utility of a pharmacological tool is largely defined by its selectivity for its intended target. This compound has been characterized as a highly selective antagonist for the TRPV1 receptor.
Broad Screening Against G Protein-Coupled Receptors and Ion Channels
To assess its specificity, this compound was screened against a wide array of other G protein-coupled receptors (GPCRs) and ion channels. nih.gov These screenings are crucial in drug discovery to identify potential off-target effects. nih.govrsc.orgscienceopen.com The results indicated a high degree of selectivity for the TRPV1 channel. nih.gov While this compound did show some interaction with other receptors, it was at concentrations significantly higher than what is required for TRPV1 antagonism. For instance, it displaced ligands for the L-type calcium channel, the site 2 sodium channel, the dopamine transporter, and the angiotensin II receptor, but with IC₅₀ values in the micromolar range, compared to its nanomolar potency at TRPV1. doi.org
| Target | Ligand Displaced | IC₅₀ (µM) |
|---|---|---|
| Ca²⁺ channel (L-type: DHP site) | Dihydropyridine | 2.35 |
| Na⁺ channel (site 2) | Not Specified | 6.53 |
| Dopamine transporter | Not Specified | 1.08 |
| Angiotensin II | Not Specified | 5.31 |
Comparative Analysis with Other Transient Receptor Potential Channels (e.g., TRPM8, TRPA1)
The selectivity of this compound is particularly notable when compared to other members of the Transient Receptor Potential (TRP) channel family, such as TRPM8 (the cold and menthol (B31143) receptor) and TRPA1 (an irritant sensor). nih.govmdpi.com this compound is consistently used in research as a tool to specifically isolate TRPV1 function from that of other TRP channels. researchgate.netmdpi.comnih.gov
Preclinical Efficacy Studies of Amg9810
Analgesic and Antihyperalgesic Properties
AMG9810 has demonstrated significant analgesic and antihyperalgesic effects in various preclinical pain models. These studies have been crucial in elucidating the compound's mechanism of action and its potential applications in pain management.
Effectiveness in Inflammatory Pain Models
The efficacy of this compound has been extensively studied in models of inflammatory pain, where it has shown the ability to reverse key symptoms of pain hypersensitivity.
In a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), this compound has been shown to effectively reverse thermal hyperalgesia, an increased sensitivity to heat. The administration of this compound resulted in a dose-dependent increase in the hot plate latency (HPL), indicating a reduction in pain sensitivity. nih.gov The effects were observed at various time points after administration, demonstrating a sustained analgesic effect. nih.gov
Interactive Data Table: Reversal of CFA-Induced Thermal Hyperalgesia by this compound
| Dose of this compound (µg) | Time Post-Administration (hours) | Percentage Reversal of Hot Plate Latency (%) |
| 5 | 1 | Significant increase |
| 5 | 2 | Significant increase |
| 5 | 4 | Significant increase |
| 15 | 1 | Significant increase |
| 15 | 2 | Significant increase |
| 15 | 4 | Significant increase |
| 45 | 1 | Significant increase |
| 45 | 2 | Significant increase |
| 45 | 4 | Significant increase |
Note: The table indicates a significant increase in the reversal of hot plate latency at the specified doses and time points, as reported in the study. nih.gov The exact percentage values were not provided in the source.
Similar to its effects on thermal hyperalgesia, this compound has also been found to reverse mechanical hyperalgesia in the CFA-induced inflammatory pain model. The compound led to a significant increase in the paw withdrawal threshold (PWT) in response to a mechanical stimulus. nih.gov This effect was also dose-dependent and observed over several hours post-administration. nih.gov
Interactive Data Table: Reversal of CFA-Induced Mechanical Hyperalgesia by this compound
| Dose of this compound (µg) | Time Post-Administration (hours) | Percentage Reversal of Paw Withdrawal Threshold (%) |
| 5 | 4 | Significant increase |
| 15 | 4 | Significant increase |
| 45 | 4 | Significant increase |
Note: The table shows a significant increase in the reversal of paw withdrawal threshold at the specified doses at the 4-hour time point. nih.gov The source material indicated significant results at this time point.
This compound has been shown to be effective in preventing nocifensive behaviors, such as eye wiping, induced by the chemical irritant capsaicin (B1668287). nih.gov In preclinical models, the administration of this compound prior to capsaicin application to the eye resulted in a dose-dependent reduction in the number of eye wipes, indicating its ability to block the activation of sensory neurons responsible for this pain response. nih.govnih.gov
Interactive Data Table: Prevention of Capsaicin-Induced Eye Wiping by this compound
| This compound Concentration | Inhibition of Eye Wiping Behavior |
| Low Dose | Partial Inhibition |
| Medium Dose | Significant Inhibition |
| High Dose | Complete or Near-Complete Inhibition |
Application in Neuropathic Pain Models
The potential of this compound in treating neuropathic pain has also been investigated, with studies focusing on complex regional pain syndrome type 1 (CRPS-I).
In a rat model of CRPS-I known as Chronic Post-Ischemia Pain (CPIP), local administration of this compound has been shown to effectively attenuate both thermal and mechanical hypersensitivity. nih.gov A study demonstrated that a specific dosage of this compound could robustly reduce pain-related behaviors in both the injured (ipsilateral) and uninjured (contralateral) hind paws of CPIP rats. nih.govnih.gov This suggests that blocking the TRPV1 receptor, the target of this compound, could be a viable strategy for managing the debilitating pain associated with this condition. nih.gov
Interactive Data Table: Effect of this compound on Behavioral Hypersensitivity in the CPIP Model
| Treatment Group | Paw | Paw Withdrawal Latency (s) | Paw Withdrawal Threshold (g) |
| CPIP + Vehicle | Ipsilateral | Significantly Decreased | Significantly Decreased |
| CPIP + this compound (0.8 µ g/paw ) | Ipsilateral | Significantly Increased (vs. Vehicle) | Significantly Increased (vs. Vehicle) |
| CPIP + Vehicle | Contralateral | Significantly Decreased | Significantly Decreased |
| CPIP + this compound (0.8 µ g/paw ) | Contralateral | Significantly Increased (vs. Vehicle) | Significantly Increased (vs. Vehicle) |
Note: This table summarizes the findings that local administration of this compound significantly attenuated both thermal (paw withdrawal latency) and mechanical (paw withdrawal threshold) hypersensitivity in both hind paws of rats in the CPIP model. nih.gov
Anti-inflammatory Effects
Macrophage activation is a critical component of the inflammatory response and is regulated by various pro- and anti-inflammatory cytokines. mdpi.com The TRPV1 channel has been identified as a potential modulator of macrophage function.
Interleukin-6 (IL-6) is a pleiotropic cytokine with a significant role in inflammation and the immune response. nih.gov Dysregulated IL-6 production is implicated in various inflammatory conditions. Preclinical studies have investigated the effect of this compound on the release of pro-inflammatory cytokines, including IL-6, from activated macrophages.
In a study using murine macrophage J774.1 cells and BALB/c mouse-derived intraperitoneal immune cells, treatment with lipopolysaccharide (LPS) induced the production of pro-inflammatory cytokines. Pretreatment with this compound was found to significantly suppress the release of IL-6. This finding supports a role for the TRPV1 channel in macrophage activation and suggests that TRPV1 antagonists like this compound may have potential as anti-inflammatory agents.
| Treatment Group | Effect on IL-6 Release from LPS-Activated Macrophages | Reference |
| This compound | Significantly suppressed release | nih.gov |
| Capsazepine (CPZ) | Significantly suppressed release | nih.gov |
| SB366791 | Less effective in suppression | nih.gov |
| BCTC | Less effective in suppression | nih.gov |
Modulation of Macrophage Activation and Pro-inflammatory Mediator Production
Suppression of Interleukin-1 Beta (IL-1β) Release
Preclinical studies have demonstrated the efficacy of this compound in modulating key inflammatory pathways, including the suppression of pro-inflammatory cytokine release. In experiments involving lipopolysaccharide (LPS)-activated murine macrophages, pretreatment with this compound has been shown to significantly suppress the release of Interleukin-1 beta (IL-1β). nih.gov IL-1β is a potent pyrogenic cytokine that plays a crucial role in the inflammatory response. The ability of this compound to inhibit its release from activated immune cells underscores its potential as an anti-inflammatory agent. nih.gov This effect is attributed to its antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, suggesting that this channel is involved in the activation of macrophages and subsequent cytokine production. nih.gov
| Cell Type | Inducing Agent | Compound | Observed Effect | Reference |
|---|---|---|---|---|
| Murine Macrophage J774.1 cells & BALB/c mouse-derived intraperitoneal immune cells | Lipopolysaccharide (LPS) | This compound | Significant suppression of IL-1β release | nih.gov |
Suppression of Interleukin-18 (IL-18) Release
Similar to its effects on IL-1β, this compound has been found to effectively suppress the release of Interleukin-18 (IL-18). nih.gov IL-18 is another pro-inflammatory cytokine that works in concert with IL-12 to induce interferon-gamma (IFN-γ) production, driving inflammatory responses. mdpi.compatsnap.com In studies using LPS-stimulated murine macrophages, pretreatment with this compound resulted in a significant reduction in IL-18 release. nih.gov Furthermore, in a murine model of acute ozone exposure-induced airway inflammation, intervention with this compound suppressed the mRNA expression of IL-18. nih.gov These findings indicate that the anti-inflammatory properties of this compound extend to multiple interleukin pathways, reinforcing the role of the TRPV1 channel in regulating inflammation. nih.govnih.gov
| Model System | Inducing Agent | Compound | Observed Effect | Reference |
|---|---|---|---|---|
| LPS-activated murine macrophages | Lipopolysaccharide (LPS) | This compound | Significant suppression of IL-18 release | nih.gov |
| C57BL/6 mice lung tissue | Ozone Exposure | This compound | Suppression of IL-18 mRNA expression | nih.gov |
Reduction of Cyclooxygenase-2 (COX-2) Expression
This compound has also been shown to influence the expression of key inflammatory enzymes. Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Research on LPS-activated murine macrophages revealed that pretreatment with this compound significantly suppressed the expression of COX-2. nih.gov This finding is significant as it suggests that this compound can interfere with the inflammatory cascade at the level of enzyme expression, in addition to cytokine release. The ability to reduce COX-2 expression positions this compound as a compound with multi-faceted anti-inflammatory actions. nih.gov
Attenuation of Neurogenic Inflammation
Neurogenic inflammation is a form of inflammation initiated by the release of pro-inflammatory mediators from activated sensory neurons. This compound, as a potent TRPV1 antagonist, has shown significant efficacy in attenuating this process. nih.gov In preclinical models of inflammatory pain, such as the intraplantar injection of complete Freund's adjuvant (CFA) in rats, this compound has been demonstrated to reverse both thermal and mechanical hyperalgesia. nih.govdoi.org Hyperalgesia, an increased sensitivity to pain, is a hallmark of neurogenic inflammation. The administration of this compound significantly reversed CFA-induced mechanical hyperalgesia and thermal hyperalgesia, effects consistent with the compound's plasma half-life. doi.orgresearchgate.net This antihyperalgesic effect is achieved by blocking the activation of TRPV1 channels on peripheral sensory neurons, thereby preventing the cascade of events that lead to neurogenic inflammation. nih.gov
Impact on Airway Inflammation and Bronchial Hyperresponsiveness
The TRPV1 channel is implicated in the pathophysiology of airway diseases like asthma, where it contributes to airway inflammation, bronchoconstriction, and cough. nih.govnih.gov As a TRPV1 antagonist, this compound has been investigated for its potential to mitigate these conditions.
Role in Ozone Exposure-Induced Airway Inflammation
Ozone, a significant air pollutant, is known to induce oxidative stress, airway inflammation, and bronchial hyperresponsiveness (BHR). amegroups.orgamegroups.org Studies on murine models have demonstrated that the TRPV1 pathway is involved in these ozone-induced effects. amegroups.org In C57BL/6 mice exposed to ozone, intervention with this compound, either before or after exposure, was shown to suppress BHR, reduce the number of total cells in bronchoalveolar lavage (BAL) fluid, and decrease inflammatory cytokines. nih.govamegroups.org Specifically, this compound inhibited the ozone-induced increase in lung resistance. researchgate.net These findings indicate that this compound can prevent and reverse the inflammatory damage and airway hyperreactivity caused by acute ozone exposure. amegroups.org
Influence on Mitochondrial Dynamics and Mitophagy-Related Proteins (DRP1, MFF, PARK2, SQSTM1/p62, OPA1, MFN2, PINK1)
Recent research has uncovered a deeper mechanistic role for this compound in cellular homeostasis, particularly its influence on mitochondrial quality control. amegroups.org Mitochondria are dynamic organelles that undergo continuous fission (division) and fusion to maintain their function, a process regulated by a suite of proteins. frontiersin.orgnih.gov Mitophagy is the selective removal of damaged mitochondria. nih.gov In the context of ozone-induced airway inflammation, mitochondrial dysfunction is a key pathological feature. amegroups.org
Studies have shown that ozone exposure disrupts mitochondrial homeostasis by altering the expression of proteins involved in mitochondrial dynamics and mitophagy. amegroups.org Intervention with this compound was found to counteract these changes. Specifically, this compound inhibited the expression of proteins associated with mitochondrial fission and mitophagy initiation, including Dynamin-related protein (DRP1), Mitochondrial fission factor (MFF), Parkinson protein 2 E3 ubiquitin protein ligase (PARK2), and Sequestosome 1 (SQSTM1)/p62. nih.gov Conversely, this compound increased the expression of proteins involved in mitochondrial fusion, Optic atrophy 1 (OPA1) and Mitofusin 2 (MFN2), as well as PTEN-induced putative kinase 1 (PINK1). nih.gov This modulation of mitochondrial regulatory proteins suggests that this compound helps preserve mitochondrial function, which may be a key mechanism through which it attenuates ozone-induced airway inflammation and BHR. amegroups.org
| Protein | Primary Function | Effect of Ozone Exposure | Effect of this compound Intervention | Reference |
|---|---|---|---|---|
| DRP1 (Dynamin-related protein 1) | Mitochondrial Fission | Increased Expression | Inhibited Expression | nih.gov |
| MFF (Mitochondrial fission factor) | Mitochondrial Fission | Increased Expression | Inhibited Expression | nih.gov |
| PARK2 (Parkinson protein 2) | Mitophagy | Increased Expression | Inhibited Expression | nih.gov |
| SQSTM1/p62 (Sequestosome 1) | Mitophagy Adaptor | Increased Expression | Inhibited Expression | nih.gov |
| OPA1 (Optic atrophy 1) | Mitochondrial Fusion | Decreased Expression | Increased Expression | nih.gov |
| MFN2 (Mitofusin 2) | Mitochondrial Fusion | Decreased Expression | Increased Expression | nih.gov |
| PINK1 (PTEN-induced putative kinase 1) | Mitophagy Signaling | Decreased Expression | Increased Expression | nih.gov |
Investigation in Arthritis Pathogenesis (e.g., Rheumatoid Arthritis Models)
The transient receptor potential vanilloid 1 (TRPV1), a non-selective cation channel, has been identified as a significant contributor to the inflammatory and pain pathways associated with rheumatoid arthritis (RA). Its expression is elevated in the synovial fibroblasts of RA patients. nih.govmdpi.com Preclinical studies utilizing animal models of arthritis have explored the therapeutic potential of antagonizing this receptor. The compound this compound, a selective TRPV1 antagonist, has been a key tool in these investigations to understand the role of TRPV1 in the pathogenesis of arthritis. nih.gov
Research in models of inflammatory pain, such as those induced by Complete Freund's Adjuvant (CFA), which mimics many aspects of rheumatoid arthritis, has demonstrated the efficacy of this compound in mitigating pain-related behaviors. researchgate.net Systemic administration of this compound has been shown to reverse thermal and mechanical hyperalgesia, which are characteristic features of inflammatory pain in these models. researchgate.net
From a mechanistic standpoint, the action of this compound extends to the cellular and molecular mediators of inflammation. In vitro studies using mouse macrophages have shown that pretreatment with this compound significantly inhibits the expression of key pro-inflammatory cytokines. nih.gov This includes a reduction in interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-18 (IL-18), all of which are pivotal in the inflammatory cascade of rheumatoid arthritis. nih.gov Furthermore, this compound has been observed to inhibit the production of cyclooxygenase 2 (COX-2), another important mediator of inflammation and pain. nih.gov
In a monoiodoacetate (MIA)-induced arthritis model, which is also used to study arthritis pain, systemic administration of this compound reversed thermal hyperalgesia and partially corrected changes in weight-bearing. nih.gov These findings from various preclinical models underscore the role of the TRPV1 receptor in arthritis pathogenesis and highlight the potential of selective antagonists like this compound to interfere with these processes.
Detailed Research Findings
The following tables summarize the key findings from preclinical studies investigating the efficacy of this compound in models relevant to arthritis.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in Mouse Macrophages
| Cytokine/Enzyme | Effect of this compound Pretreatment | Reference |
| Interleukin-6 (IL-6) | Significantly Inhibited | nih.gov |
| Interleukin-1β (IL-1β) | Significantly Inhibited | nih.gov |
| Interleukin-18 (IL-18) | Significantly Inhibited | nih.gov |
| Cyclooxygenase 2 (COX-2) | Significantly Inhibited | nih.gov |
Table 2: Efficacy of this compound in a CFA-Induced Inflammatory Pain Model in Rats
| Efficacy Parameter | Observation | Reference |
| Thermal Hyperalgesia | Reversal of heat-induced pain hypersensitivity. | researchgate.net |
| Mechanical Allodynia | Reversal of pain response to non-painful mechanical stimuli. | researchgate.net |
| Paw Withdrawal Latency | Significantly increased following this compound administration. | researchgate.net |
| Paw Withdrawal Threshold | Significantly increased following this compound administration. | researchgate.net |
Neurobiological and Behavioral Research Involving Amg9810
Central Nervous System Effects
Research into the effects of AMG9810 on motor function has yielded nuanced results that depend on the experimental context. In studies where the primary focus was on its pain-reducing properties, this compound did not demonstrate significant effects on motor coordination or locomotor activity at effective doses. researchgate.net However, in a rat model of Parkinson's disease, both single and repeated administration of this compound partially mitigated hypokinesia (reduced bodily movement). nih.gov Rats treated with the compound showed an increased latency to fall in rotarod and grasping tests compared to untreated models. nih.gov Furthermore, some research has noted that this compound can induce hyperthermia, which is positively related to an increase in spontaneous activity, or hyperkinesis. synapcell.com
The influence of this compound on cognitive functions appears to be complex and dependent on the method and duration of its application. Studies involving the direct administration of this compound into the ventral hippocampus of rats found that the compound did not significantly affect the acquisition or retrieval of spatial memory in a Morris water maze task. researchgate.net This suggests that TRPV1 receptors in this specific brain region may not be directly involved in spatial learning. researchgate.net In contrast, research using a rat model of Parkinson's disease induced by 6-hydroxydopamine found that chronic administration of this compound had detrimental effects on learning and memory. nih.gov The background context for this research is the well-established role of the hippocampus in cognitive functions like learning and memory, with TRPV1 channels being implicated in the underlying synaptic plasticity. nih.govnih.govresearchgate.net
This compound has been evaluated for its therapeutic potential in animal models of Parkinson's disease, particularly those induced by the neurotoxin 6-hydroxydopamine (6-OHDA), which causes the degeneration of dopaminergic neurons. nih.govarchepilepsy.org In a rat model of 6-OHDA-induced Parkinson's, pharmacological blockade of TRPV1 receptors with this compound was shown to attenuate the associated hypokinetic motor deficits. nih.gov This intervention also led to a reduction in neuronal death within the substantia nigra pars compacta, a key brain region affected in Parkinson's disease. These findings suggest that TRPV1 receptors play a significant role in the motor impairments induced by 6-OHDA and that their blockade represents a potential neuroprotective strategy. nih.gov
Table 1: Effects of this compound on Motor Function in a 6-OHDA Rat Model An interactive data table detailing the observed effects of this compound on motor performance tests in rats with 6-hydroxydopamine-induced hypokinesia. Data synthesized from Razavinasab et al., 2013. nih.gov
| Test | Animal Group | Outcome | Significance |
|---|---|---|---|
| Rotarod Test | This compound Treated | Increased latency to fall | P < 0.01 vs. 6-OHDA group |
| Grasping Test | This compound Treated | Increased latency to fall | P < 0.01 vs. 6-OHDA group |
| Cognitive | Chronic this compound | Destructive effects on learning & memory | Not specified |
The dorsal hippocampus is a brain region implicated in the modulation of anxiety. nih.gov Research using the elevated plus-maze, a standard test for anxiety-like behaviors in rodents, has explored the role of TRPV1 receptors in this area. Studies have shown that direct injection of this compound into the CA1 region of the dorsal hippocampus produced anxiolytic-like effects. Specifically, administration of this compound resulted in an increase in the percentage of time spent in the open arms of the maze, a common indicator of reduced anxiety. These findings suggest that the blockade of TRPV1 receptors in the dorsal hippocampus can modulate anxiety-related behaviors.
Table 2: Effects of Intra-Hippocampal this compound on Anxiety-Like Behavior An interactive data table summarizing the behavioral effects of this compound injected into the CA1 region of the hippocampus in an elevated plus-maze test. Data synthesized from Haj-Mirzaian et al., 2017.
| Parameter | Effect of this compound | Interpretation |
|---|---|---|
| % Open Arm Time (%OAT) | Increased | Anxiolytic-like effect |
| % Open Arm Entries (%OAE) | No significant change | N/A |
| Locomotor Activity | Increased at the lowest dose | Effect on activity |
Kindling is an experimental model used to study the progressive development of epilepsy, where repeated application of an initially sub-convulsive stimulus eventually leads to full-blown seizures. Research indicates that TRPV1 channel activity is linked to seizure development. researchgate.net The administration of the TRPV1 antagonist this compound has been shown to have anticonvulsant effects in these models. In a rat amygdala kindling model, this compound significantly reduced high-stage seizures and the duration of afterdischarges. nih.gov Additionally, in a pentylenetetrazole (PTZ)-induced kindling model, the pro-convulsant effects of a TRPV1 agonist were reversed by pretreatment with this compound. These findings suggest that antagonizing TRPV1 channels with compounds like this compound could be a therapeutic strategy for epilepsy. nih.gov
Interaction with Intracellular Signaling Pathways in Neurons
The primary mechanism of action for this compound is the blockade of the TRPV1 channel, a non-selective cation channel. researchgate.net By preventing the opening of this channel, this compound directly inhibits the influx of cations, most notably calcium (Ca2+), into the neuron. This action is critical because Ca2+ is a ubiquitous second messenger that triggers a multitude of intracellular signaling cascades.
The activation of TRPV1 is known to initiate several downstream pathways. For instance, the influx of Ca2+ can lead to the activation of various protein kinases, such as protein kinase A (PKA), protein kinase C (PKC), and calcium-calmodulin dependent protein kinase II (CaMKII), which in turn phosphorylate other proteins and alter neuronal function. TRPV1 activation also causes the release of neuropeptides like calcitonin gene-related peptide (CGRP). researchgate.net
By antagonizing the TRPV1 receptor, this compound effectively prevents the initiation of these signaling events. researchgate.net It blocks the capsaicin-evoked depolarization of neurons and the subsequent release of CGRP. researchgate.net In the context of neurodegenerative models, an imbalance of calcium signaling is a key factor in neuronal damage; by blocking a key Ca2+ entry point, TRPV1 antagonists like this compound can be neuroprotective. Therefore, the interaction of this compound with intracellular signaling pathways is primarily inhibitory, preventing the receptor activation that would otherwise lead to neuronal depolarization, Ca2+ overload, and the engagement of various enzymatic and gene expression pathways. researchgate.net
Regulation by Calmodulin and Calcineurin-Mediated Dephosphorylation
The activity of the TRPV1 channel is subject to sophisticated regulation by intracellular calcium (Ca²⁺) levels, primarily through the actions of calmodulin (CaM) and the phosphatase calcineurin. This regulatory mechanism is a critical aspect of sensory neuron function, enabling adaptation to sustained stimuli.
Calcium influx through the activated TRPV1 channel initiates a negative feedback loop. rupress.org The elevated intracellular Ca²⁺ concentration promotes the binding of CaM, a ubiquitous Ca²⁺-sensing protein, to specific sites on the TRPV1 channel. nih.govpnas.org Studies have identified two distinct CaM-binding domains on TRPV1: one in the N-terminal ankyrin repeat domain (ARD) and another in a distal C-terminal segment. rupress.org The interaction between Ca²⁺/CaM and the channel inhibits its gating, reduces its open probability, and contributes to a rapid form of desensitization, a process where the channel's response diminishes during a sustained stimulus. nih.govpnas.org Disruption of the CaM-binding site on the channel has been shown to prevent this desensitization. pnas.org
This Ca²⁺-dependent desensitization is further controlled by phosphorylation and dephosphorylation events. The Ca²⁺/CaM-dependent phosphatase, calcineurin (also known as protein phosphatase 2B or PP2B), plays a pivotal role. pnas.orgnih.gov Evidence indicates that calcineurin is recruited to the channel and, once activated by Ca²⁺/CaM, it dephosphorylates TRPV1. rupress.orgnih.gov This dephosphorylation increases the rate of acute Ca²⁺-dependent desensitization. nih.gov Inhibiting calcineurin with specific agents, such as the cyclosporin (B1163) A-cyclophilin A complex, significantly reduces the desensitization of TRPV1 currents, underscoring the phosphatase's role in terminating the channel's signal. nih.gov Thus, the interplay between CaM binding and calcineurin-mediated dephosphorylation forms a crucial feedback mechanism to control Ca²⁺ influx and modulate neuronal sensitivity. rupress.orgpnas.org
| Regulator | Binding/Interaction Site on TRPV1 | Primary Effect on TRPV1 |
| Calmodulin (CaM) | N-terminal ankyrin repeat domain (ARD) & distal C-terminal segment rupress.org | Binds in a Ca²⁺-dependent manner to inhibit channel gating and promote desensitization. nih.govpnas.org |
| Calcineurin (PP2B) | Recruited to TRPV1, likely via a scaffolding protein. rupress.org | Mediates dephosphorylation of the channel, leading to desensitization. pnas.orgnih.gov |
Modulation by Protein Kinase A (PKA) and Protein Kinase C (PKC)
Protein kinase A (PKA) and protein kinase C (PKC) are key enzymes that modulate the sensitivity of the TRPV1 channel through phosphorylation, a process that is often implicated in inflammatory pain and thermal hyperalgesia.
Protein Kinase A (PKA): Activation of the PKA pathway, often initiated by inflammatory mediators like prostaglandins, leads to the phosphorylation of specific residues on the TRPV1 channel. nih.gov Research has identified serine 116 (Ser-116) and threonine 370 (Thr-370) in the N-terminus of TRPV1 as key sites for PKA-dependent phosphorylation. nih.govnih.gov This phosphorylation is primarily associated with a decrease in the rate of desensitization, effectively prolonging the channel's activity in response to stimuli. nih.govnih.gov Indirect activation of PKA has been shown to reduce the desensitization of currents activated by capsaicin (B1668287) or protons. nih.gov
Protein Kinase C (PKC): The activation of PKC is a downstream event following the stimulation of G-protein coupled receptors by various inflammatory agents such as bradykinin (B550075) and ATP. nih.gov PKC directly phosphorylates TRPV1 at two principal serine residues: Ser-502 and Ser-800. nih.gov This phosphorylation potentiates TRPV1 responses to agonists like capsaicin and protons. nih.gov A significant consequence of PKC-mediated phosphorylation is the reduction of the temperature threshold for TRPV1 activation, contributing to thermal hyperalgesia where non-painful temperatures are perceived as painful. nih.gov The mutation of these serine residues to alanine (B10760859) eliminates the sensitizing effects of PKC activators. nih.gov
The balance between phosphorylation by kinases like PKA and PKC and dephosphorylation by phosphatases like calcineurin creates an intricate system that fine-tunes TRPV1 activity. pnas.orgnih.gov
| Kinase | Phosphorylation Sites on TRPV1 | Functional Outcome | Upstream Activators |
| Protein Kinase A (PKA) | Ser-116, Thr-370 nih.govnih.gov | Decreases Ca²⁺-dependent desensitization. nih.govnih.gov | Prostaglandins, Forskolin nih.gov |
| Protein Kinase C (PKC) | Ser-502, Ser-800 nih.gov | Potentiates channel activity, reduces thermal threshold. nih.gov | Bradykinin, ATP, Trypsin nih.gov |
Interplay with the Phospholipase C (PLC) Pathway
The phospholipase C (PLC) signaling cascade is a central pathway that intersects with and influences TRPV1 function. PLC is a membrane-associated enzyme that, upon activation, cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). wikipedia.orgmdpi.com This cleavage generates two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). wikipedia.orgmdpi.com
Activation of PLC can occur through various cell surface receptors, including Gq-protein coupled receptors (GPCRs) that bind inflammatory mediators like bradykinin. nih.govnih.gov The interplay with TRPV1 occurs through several mechanisms. One of the most significant is the activation of PKC by DAG, one of the products of PLC activity. nih.govnih.gov This activated PKC then proceeds to phosphorylate and sensitize TRPV1, as described in the previous section. nih.govresearchgate.net Studies using PLC inhibitors have demonstrated that they can block the sensitization of TRPV1, confirming the critical role of this pathway. researchgate.net
Furthermore, the hydrolysis of PIP2 by PLC is itself a major regulatory event for TRPV1. As detailed in the next section, PIP2 is now understood to be necessary for channel activity, and its depletion by PLC can lead to desensitization. rupress.orgnih.gov Therefore, the PLC pathway can exert dual and sometimes opposing effects: sensitization via the DAG-PKC branch and potential desensitization through the depletion of its substrate, PIP2. nih.gov This complex interaction allows for precise temporal control over channel activity following receptor stimulation.
Role of Phosphatidylinositol 4,5-bisphosphate (PIP2) Dynamics
The role of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane, in regulating TRPV1 has been a subject of intense investigation and some debate. nih.govwikipedia.org Initial hypotheses suggested that PIP2 tonically inhibited TRPV1, with its hydrolysis by PLC relieving this inhibition to cause channel activation. nih.gov However, a substantial body of more recent evidence has overturned this model.
Current research indicates that PIP2 is, in fact, a required activator of the TRPV1 channel. nih.govnih.gov Application of PIP2 to excised membrane patches has been shown to potentiate TRPV1 currents. nih.gov It is believed that PIP2 directly interacts with the channel, and this interaction is necessary to keep it in an operational state. nih.govnih.gov A putative PIP2 binding site has been identified in a region between the TRP box and the S4-S5 linker of the channel, involving positively charged amino acid residues. nih.gov
The dynamic regulation of local PIP2 concentration is therefore critical. Calcium influx through an open TRPV1 channel can activate a Ca²⁺-sensitive isoform of PLC. nih.gov This PLC then hydrolyzes the PIP2 in the immediate vicinity of the channel. The resulting depletion of the essential activator PIP2 leads to a decrease in channel activity, contributing to desensitization. nih.gov This model provides a coherent explanation for how Ca²⁺ influx, PLC activation, and PIP2 levels are interlinked to modulate TRPV1 function. The apparent paradox of PLC activation causing both sensitization (via PKC) and desensitization (via PIP2 depletion) highlights the complexity of the signaling microenvironment surrounding the channel. nih.gov
Preclinical Safety and Off Target Considerations for Amg9810
Concerns Regarding Potential Tumorigenesis
Preclinical evidence suggests that AMG9810 may act as a carcinogen by promoting the development of skin tumors in mice. nih.govnih.gov Chronic blockade of the TRPV1 receptor by antagonists like this compound has been linked to an increased risk of skin carcinogenesis. nih.gov
Promotion of Mouse Skin Tumor Development
Studies have demonstrated that the topical application of this compound promotes the development of skin tumors in mice. nih.govnih.gov Research indicates that the absence of TRPV1 in mice leads to a significant increase in skin carcinogenesis, suggesting that the chronic blockade of this receptor by an antagonist could heighten the risk of tumor development. nih.gov One study found that this compound alone can act as a carcinogen, promoting the growth of skin tumors. nih.gov However, other research has presented conflicting findings, with some studies on TRPV1 antagonists, including this compound, showing no impact on skin carcinogenesis or tumor promotion in epidermal keratinocytes. researchgate.net
Upregulation of Epidermal Growth Factor Receptor (EGFR) Expression
A significant finding in preclinical models is the upregulation of Epidermal Growth Factor Receptor (EGFR) expression following treatment with this compound. nih.govnih.gov Topical application of the compound led to a notable increase in the expression levels of EGFR in both mouse skin tissue and tumor tissue. nih.govnih.gov This effect was also observed in cultured human keratinocytes stimulated with this compound. nih.gov The EGFR signaling pathway is crucial in cell proliferation, and its enhanced signaling is a key factor in the tumorigenesis process observed with this compound treatment. nih.govmdpi.com
Activation of the Akt/Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Pathway
The promotion of skin tumors by this compound is mediated through the activation of the Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, which is downstream of EGFR. nih.govnih.gov Studies have shown that this compound treatment results in enhanced EGFR signaling and subsequently activates the Akt/mTOR pathway. nih.gov This activation was confirmed in vivo, where short-term treatment with this compound on mouse skin led to the activation of Akt/mTOR signaling. nih.gov The pathway plays a central role in cell cycle, proliferation, and cancer, and its activation by this compound is a primary mediator of the observed tumor development. nih.govmdpi.com Markedly higher levels of total and phosphorylated Akt were found in tumors induced by this compound compared to control groups. nih.gov
Table 1: Effect of this compound on Key Signaling Proteins
| Protein/Pathway | Effect Observed with this compound Treatment | Model System | Reference |
|---|---|---|---|
| EGFR | Significant increase in expression | Mouse Skin, Human Keratinocytes | nih.gov, nih.gov |
| Akt (phosphorylated) | Markedly higher levels | This compound-induced mouse tumors | nih.gov |
| mTOR (phosphorylated) | Increased phosphorylation | This compound-induced mouse tumors | nih.gov |
| Akt/mTOR Pathway | Activation | Mouse Skin | nih.gov |
Promotion of Proliferation in Human Keratinocytes
In vitro studies using telomerase-immortalized primary human keratinocytes (N/TERT1 cells) have shown that this compound promotes cell proliferation. nih.govresearchgate.net This effect was observed to be mediated through the same EGFR/Akt/mTOR signaling pathway identified in animal models. nih.gov It was noted that at various concentrations, this compound did not show obvious cytotoxic effects but did promote the growth of these keratinocytes. nih.govresearchgate.net These findings suggest that the tumorigenic potential of this compound could extend to human skin cells. nih.gov
Table 2: Proliferative Effect of this compound on Human Keratinocytes
| Cell Line | Treatment | Observed Effect | Mediating Pathway | Reference |
|---|---|---|---|---|
| N/TERT1 | This compound | Promoted proliferation | EGFR/Akt/mTOR | nih.gov, researchgate.net |
Impact on Thermoregulation
A notable off-target effect of TRPV1 antagonists, including this compound, is their impact on body temperature regulation. nih.govresearchgate.net
Observations of Transient Hyperthermic Effects
Administration of this compound has been shown to cause a transient increase in core body temperature, a phenomenon known as hyperthermia. nih.govresearchgate.net In rat models, this compound administered intraperitoneally caused a significant increase in body temperature of approximately 1°C within 20 to 30 minutes of dosing. nih.gov For instance, 20 minutes after administration, the average temperature of rats treated with this compound was 38.93 ± 0.16°C, significantly higher than the 38.01 ± 0.15°C observed in the vehicle group. nih.gov This hyperthermic effect is considered an on-target action, as it is observed across different chemical classes of TRPV1 antagonists. researchgate.netresearchgate.net The hyperthermia is generally not persistent and does not appear to correlate with the plasma half-life of the antagonist, indicating its transient nature. nih.gov
Advanced Research Methodologies and Future Directions
In Vitro Experimental Approaches
In vitro studies are fundamental for characterizing the direct interaction of AMG9810 with its molecular target, TRPV1, and for understanding its effects at a cellular level. These approaches offer a controlled environment to dissect specific molecular and cellular pathways.
Given that TRPV1 is a non-selective cation channel with high permeability to calcium (Ca2+), techniques that measure intracellular calcium concentration are invaluable for assessing channel activity. nih.govspringernature.com When TRPV1 is activated, the influx of Ca2+ generates a detectable signal. nih.gov
Researchers utilize fluorescent calcium indicators, such as Fluo-4 and Fura-2, to monitor these changes in real-time in cell lines like Human Embryonic Kidney 293 (HEK-293) cells that have been engineered to express the TRPV1 receptor. springernature.com Studies have effectively used calcium imaging to demonstrate that this compound inhibits TRPV1 activation. For instance, this compound has been shown to block the uptake of radioactive calcium (⁴⁵Ca²⁺) into TRPV1-expressing cells following stimulation by capsaicin (B1668287), protons (acid), and heat. medchemexpress.com Furthermore, calcium imaging experiments in cultured guinea pig vagal sensory neurons (nodose and jugular) revealed that this compound effectively reverses the increase in intracellular calcium induced by acidic conditions, a known activator of TRPV1. researchgate.net
Table 1: Summary of Calcium Imaging Findings for this compound
| Experimental Model | Activator | Observed Effect of this compound | Reference |
|---|---|---|---|
| TRPV1-expressing cells | Capsaicin, Protons, Heat, Endogenous Ligands | Inhibition of ⁴⁵Ca²⁺ uptake | medchemexpress.com |
| Guinea Pig Vagal Sensory Neurons | Acid (pH 4.4) | Reversal of acid-induced calcium response | researchgate.net |
| HEK-293 cells transfected with TRPV1 | General (Capsaicin) | Blockade of Ca²⁺ signals | springernature.com |
Patch-clamp electrophysiology is a gold-standard technique for directly measuring the ion flow through channels in the cell membrane. nih.govuk.com This method allows researchers to "clamp" the voltage across the membrane and record the resulting currents, providing detailed information about channel gating and conductance. moleculardevices.comthe-scientist.com
Using whole-cell patch-clamp recordings, studies have demonstrated that this compound inhibits the inward electrical currents evoked by TRPV1 activators. In vagal sensory neurons, acid-evoked inward currents were significantly inhibited by this compound, with IC₅₀ values (the concentration required to inhibit 50% of the response) of 14.3 nM in nodose neurons and 3.1 nM in jugular neurons. researchgate.net This technique has also been crucial in showing that the pain-like responses (allodynia) induced by certain lipid metabolites are mediated through TRPV1, as the effects were blocked by this compound. mdpi.com These electrophysiological data provide direct evidence of this compound's function as a channel blocker. researchgate.net
To understand the impact of this compound on specific cell types relevant to pain and inflammation, various cell culture models are employed.
Dorsal Root Ganglion (DRG) Neurons: DRG neurons are primary sensory neurons that express high levels of TRPV1 and are critical for transmitting pain signals. nih.gov Studies using primary cultures of rat DRG neurons have shown that this compound blocks capsaicin-induced cellular activation, measured by the inhibition of depolarization and the release of calcitonin gene-related peptide (CGRP), a key neuropeptide involved in pain transmission. medchemexpress.comnih.gov
Keratinocytes: These are the primary cells of the epidermis and also express TRPV1. Research using telomerase-immortalized human keratinocytes (N/TERT1 cells) has explored the effects of this compound on skin cells. One study found that this compound promoted the proliferation of these keratinocytes, an effect mediated through the Epidermal Growth Factor Receptor (EGFR)/Akt signaling pathway. nih.gov
Macrophages: Macrophages are immune cells that play a significant role in inflammation. nih.gov The effect of this compound on macrophage activity has been studied in murine macrophage cell lines (J774.1) and primary peritoneal macrophages. In these models, pretreatment with this compound significantly suppressed the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines such as IL-6, IL-1β, and IL-18, as well as the expression of the inflammatory enzyme cyclooxygenase 2 (COX-2). nih.gov This suggests a role for TRPV1 in macrophage activation and a potential anti-inflammatory mechanism for this compound. nih.gov
In Vivo Animal Models for Comprehensive Assessment
To assess the analgesic properties of this compound, researchers use a variety of behavioral tests in animal models.
Nociception Assays: These tests measure pain responses. In models of inflammatory pain, this compound has been shown to reverse thermal hyperalgesia (exaggerated response to heat), often measured using hot plate tests, and mechanical allodynia (pain from a normally non-painful stimulus), measured using von Frey filaments. nih.govresearchgate.netnih.gov Another specific test involves observing capsaicin-induced eye-wiping behavior in rodents, which this compound effectively prevents in a dose-dependent manner. medchemexpress.comnih.gov
Motor Coordination Assays: It is crucial to ensure that a compound's analgesic effects are not due to general motor impairment. Studies have reported that at effective analgesic doses, this compound does not cause significant effects on motor function. medchemexpress.comnih.gov This is typically assessed using tests such as open-field locomotor activity and rotarod tests for motor coordination. nih.gov
Table 2: In Vivo Behavioral Assays Involving this compound
| Assay Type | Specific Test | Effect of this compound | Reference |
|---|---|---|---|
| Nociception | Thermal Hyperalgesia (Hot Plate) | Reverses hyperalgesia | nih.govresearchgate.netnih.gov |
| Mechanical Allodynia (von Frey) | Reverses allodynia | nih.govresearchgate.netnih.gov | |
| Capsaicin-Induced Eye Wiping | Prevents eye-wiping behavior | medchemexpress.comnih.gov | |
| Motor Function | Open Field Locomotor Activity | No significant effect | nih.gov |
| Motor Coordination Tests | No significant effect | nih.gov |
To test the efficacy of this compound in pathological states, researchers utilize established animal models that mimic human pain conditions.
Complete Freund's Adjuvant (CFA) Model: This is a widely used model of persistent inflammatory pain. researchgate.net An intraplantar injection of CFA in the paw of a rodent induces a robust inflammatory response characterized by thermal and mechanical hypersensitivity. nih.govresearchgate.net this compound has been consistently shown to reverse these pain-like behaviors in the CFA model. medchemexpress.comnih.govnih.gov
Monoiodoacetate (MIA) Model: This model simulates the pain associated with osteoarthritis. Injection of MIA into a joint space causes cartilage degradation and subsequent pain behaviors. In the MIA model, systemic administration of this compound reversed thermal hyperalgesia and partially improved weight-bearing deficits. mdpi.com
Other Models: The effects of this compound have also been explored in models of neuropathic pain, where it can block allodynia induced by certain endogenous lipids. mdpi.com Additionally, its effects on skin have been investigated in tumorigenesis models. nih.gov
Neurodegenerative Disease Models
The investigation of TRPV1's role in the central nervous system has led to the use of this compound in preclinical models of neurodegenerative diseases. These models are designed to replicate key aspects of human pathologies like Parkinson's disease (PD) and Alzheimer's disease, including protein aggregation, neuroinflammation, and progressive neuronal loss. pharmalegacy.commdpi.com
A significant application of this compound has been in toxin-induced models of Parkinson's disease. pharmalegacy.com In a rat model where PD-like neurodegeneration is induced by the neurotoxin 6-hydroxydopamine (6-OHDA), the administration of this compound demonstrated neuroprotective effects. nih.gov Research showed that the selective blockade of TRPV1 by this compound could lessen motor deficits and reduce the death of dopaminergic neurons in the substantia nigra pars compacta, a hallmark of Parkinson's disease. nih.gov This suggests that TRPV1 channel activity may contribute to the pathogenic processes in this disease. The involvement of TRPV1 in microglia-induced neuroinflammation provides a potential mechanism for these observations, as neuroinflammation is a critical component of neurodegenerative disorders. nih.gov
| This compound in a Neurodegenerative Disease Model | |
| Disease Model | Parkinson's Disease (6-OHDA-induced rat model) nih.gov |
| Compound | This compound (a selective TRPV1 blocker) nih.gov |
| Key Findings | - Attenuated motor deficits in the PD rat model. nih.gov- Reduced neuronal death in the substantia nigra pars compacta. nih.gov |
| Implication | Suggests a neuroprotective potential for TRPV1 antagonism in Parkinson's disease. nih.gov |
These findings underscore the value of using specific antagonists like this compound in well-defined animal models to dissect the complex role of ion channels in neurodegeneration.
Molecular and Cellular Analysis Techniques
To understand the mechanisms through which this compound exerts its effects, researchers employ a variety of molecular and cellular analysis techniques. These methods allow for the detailed examination of changes in gene and protein expression and the analysis of intracellular signaling cascades.
Gene and Protein Expression Studies (e.g., qRT-PCR, Western Blotting, Immunostaining)
Studies investigating the effects of this compound and TRPV1 modulation frequently rely on techniques that measure changes at the molecular level.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): This technique is used to quantify messenger RNA (mRNA) levels, providing insight into how a compound affects gene expression. For instance, one study utilized RT-qPCR to assess the expression of TRPV1 in the rat prefrontal cortex. It was found that acute hypoxic exhaustive exercise significantly increased TRPV1 expression, and this increase was notably diminished by the administration of this compound. researchgate.net
Western Blotting and Immunostaining: These antibody-based methods are used to detect and quantify specific proteins. In a study examining the effects of this compound on skin, Western blotting and immunofluorescence (a type of immunostaining) were critical. The results showed that topical application of this compound led to a significant increase in the protein levels of the Epidermal Growth Factor Receptor (EGFR) in both mouse skin and cultured human keratinocytes. nih.gov
The table below summarizes findings from studies using these techniques to investigate the effects of this compound.
| Technique | Model/System | Key Findings Related to this compound | Reference |
| RT-qPCR | Rat Prefrontal Cortex (following hypoxic exercise) | This compound intervention notably decreased the exercise-induced upregulation of TRPV1 mRNA expression. | researchgate.net |
| Immunofluorescence | Mouse Skin Tissue | Topical this compound treatment substantially increased the protein level of EGFR compared to control groups. | nih.gov |
| Western Blotting | Human Keratinocytes | Treatment with this compound increased the expression level of EGFR. | nih.gov |
Detailed Signaling Pathway Analysis (e.g., Phosphorylation States)
Beyond measuring expression levels, understanding how this compound affects cellular function requires a detailed analysis of signaling pathways, often focusing on protein phosphorylation, a key mechanism for signal transduction. mdpi.com
A pivotal study revealed that the chronic blockade of TRPV1 by this compound could have unintended consequences mediated by a specific signaling pathway. nih.gov It was discovered that this compound promotes the proliferation of human keratinocytes and can act as a carcinogen in mouse skin by activating the EGFR/Akt/mTOR signaling pathway. nih.gov Analysis of phosphorylation states was central to this finding. The study demonstrated that this compound treatment led to a dramatic increase in the phosphorylation of EGFR at tyrosine residue 1173 (Tyr1173). nih.gov This phosphorylation event is known to activate downstream pathways, including the Akt/mTOR cascade, which is heavily implicated in cell proliferation and survival. nih.gov The markedly higher levels of total and phosphorylated Akt in this compound-induced tumors confirmed the engagement of this signaling axis. nih.gov
| Signaling Pathway Analysis of this compound Effects | |
| Pathway Implicated | EGFR/Akt/mTOR nih.gov |
| Model System | Mouse skin; Human keratinocytes nih.gov |
| Key Phosphorylation Events | - Increased phosphorylation of EGFR (Tyr1173). nih.gov- Markedly higher levels of phosphorylated Akt. nih.gov |
| Functional Outcome | - Promoted proliferation of human keratinocytes. nih.gov- Induced skin tumor development in a mouse model. nih.gov |
This detailed signaling analysis highlights that while this compound is a selective TRPV1 antagonist, its long-term application can modulate other critical pathways, a crucial consideration for its use.
Challenges and Future Perspectives in this compound Research
While this compound has been a valuable tool, its use and the development of TRPV1 antagonists, in general, face significant challenges. Addressing these issues is a key focus of future research.
Strategies to Mitigate Tumorigenesis Concerns
A major challenge arising from research on this compound is the concern that chronic TRPV1 blockade might increase the risk of tumorigenesis. nih.gov The finding that topical application of this compound can promote skin tumor development in mice through the EGFR/Akt/mTOR pathway is a serious issue. nih.gov This suggests that TRPV1 may function as a tumor suppressor by negatively regulating EGFR signaling. nih.gov
Future strategies to mitigate these concerns will likely involve several approaches:
Deepening Mechanistic Understanding: Further research is needed to fully elucidate the molecular link between TRPV1 antagonism and the upregulation of the EGFR pathway. Understanding why blocking TRPV1 leads to EGFR activation is the first step toward devising a counter-strategy.
Intermittent or Targeted Delivery: Rather than chronic systemic antagonism, future therapeutic approaches might explore intermittent dosing schedules or localized delivery systems to minimize sustained pathway activation in non-target tissues.
Combination Therapies: If TRPV1 antagonism is necessary for a therapeutic effect (e.g., in pain), co-administration of an EGFR pathway inhibitor could be explored as a strategy to counteract the pro-proliferative signaling. However, the complexity and potential for additional side effects of such combinations would require careful evaluation.
Development of Modality-Specific TRPV1 Antagonists
TRPV1 is a polymodal channel, meaning it can be activated by various stimuli, including heat, protons (acidic pH), and chemical ligands like capsaicin. rsc.orgnih.gov this compound is a classical antagonist that blocks all known modes of TRPV1 activation. nih.gov A significant and unexpected side effect observed in clinical trials with such polymodal antagonists was hyperthermia (an increase in core body temperature). researchgate.net
This has prompted a major shift in the field toward the development of modality-specific TRPV1 antagonists . researchgate.net The goal is to design compounds that selectively block the activation of TRPV1 by noxious, pain-producing stimuli without affecting the channel's role in normal physiological processes like temperature sensation. rsc.org
An example of this approach is the development of compounds that show different potencies against different activators. For instance, the experimental antagonist A-1165442 effectively blocks capsaicin-induced activation but only partially inhibits pH-induced activation of human TRPV1, and it did not cause hyperthermia when dosed orally. rsc.org This contrasts with polymodal antagonists that block all activation modes and do cause a temperature increase. rsc.org The development of such modality-selective antagonists represents a critical future direction to harness the therapeutic potential of TRPV1 blockade while avoiding the limiting side effects associated with broad-spectrum antagonists like this compound. researchgate.net
Exploration of Novel Therapeutic Applications Beyond Current Indications
While the primary focus of research on the transient receptor potential vanilloid 1 (TRPV1) antagonist, this compound, has been on its analgesic and antihyperalgesic properties, emerging preclinical studies are beginning to uncover its potential in other therapeutic areas. These investigations are expanding the understanding of TRPV1's role in a variety of pathological processes beyond pain and inflammation.
One area of investigation is the role of TRPV1 in cancer. A study investigating the effects of topical application of this compound on mouse skin tumorigenesis revealed that the antagonist promoted skin tumor development. biomolther.org This effect was linked to a significant increase in the expression of the epidermal growth factor receptor (EGFR) and the subsequent activation of the Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. biomolther.org These findings suggest that chronic blockade of TRPV1 might elevate EGFR signaling, potentially increasing the risk of tumorigenesis. biomolther.org In cultured human keratinocytes, this compound was also found to promote proliferation through the EGFR/Akt/mTOR pathway. biomolther.org
Conversely, research has also explored the potential of TRPV1 antagonists in the context of neurodegenerative diseases. In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), the selective TRPV1 blocker this compound was shown to attenuate motor deficits and reduce neuronal death in the substantia nigra pars compacta. mdpi.com This suggests a potential neuroprotective role for TRPV1 antagonism in conditions characterized by dopaminergic neuron degeneration.
Furthermore, the involvement of TRPV1 in systemic inflammatory responses has led to investigations into the utility of its antagonists in conditions like sepsis. Pretreatment with this compound was found to significantly suppress the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines such as IL-6, IL-1β, and IL-18, as well as the expression of cyclooxygenase-2 (COX-2) in murine macrophages. nih.gov These results indicate that this compound may have anti-inflammatory effects beyond its role in nociception and could be a candidate for further investigation in the treatment of sepsis. nih.gov
Table 1: Summary of Preclinical Research on Novel Applications of this compound
| Therapeutic Area | Model System | Key Findings | Reference |
|---|---|---|---|
| Oncology | Mouse skin tumorigenesis model | Promoted skin tumor development; Increased EGFR and Akt/mTOR signaling. biomolther.org | biomolther.org |
| Cultured human keratinocytes | Promoted cell proliferation via EGFR/Akt/mTOR pathway. biomolther.org | biomolther.org | |
| Neurodegenerative Disease | Rat model of Parkinson's disease (6-OHDA induced) | Attenuated motor deficits; Reduced neuronal death in the substantia nigra. mdpi.com | mdpi.com |
| Sepsis/Inflammation | Murine macrophages (J774.1 cells and peritoneal immune cells) | Suppressed LPS-induced production of pro-inflammatory cytokines (IL-6, IL-1β, IL-18) and COX-2 expression. nih.gov | nih.gov |
Investigation of Combination Therapies and Adjunctive Treatments
The exploration of this compound in combination with other therapeutic agents is an emerging area of research aimed at enhancing therapeutic efficacy, mitigating potential adverse effects, and addressing complex disease mechanisms. The rationale for these investigations stems from the multifaceted nature of conditions like chronic pain and cancer, where targeting a single pathway may be insufficient.
Given the finding that topical application of this compound can promote skin tumorigenesis through the EGFR signaling pathway, a logical therapeutic strategy to investigate is the combination of this compound with EGFR inhibitors. nih.gov This approach would aim to harness the analgesic effects of TRPV1 antagonism while simultaneously blocking the pro-tumorigenic signaling cascade, a hypothesis that requires further investigation in cellular and animal models. nih.gov
In the realm of pain management, particularly for neuropathic pain, combination therapy is a common clinical practice. londonpainclinic.comnih.govnih.govpatientcareonline.com The co-expression and interaction of TRPV1 and another transient receptor potential channel, TRPA1, in nociceptive neurons have spurred interest in dual antagonists or combination therapies targeting both channels. mdpi.com The combined pharmacological inhibition of TRPA1 and TRPV1 is posited to offer a novel and more effective strategy for treating a variety of pain conditions. mdpi.com While specific studies detailing the combination of this compound with a TRPA1 antagonist are limited, the concept represents a promising avenue for future research.
The use of this compound as an adjunctive treatment in cancer therapy has also been considered. In preclinical models of cancer pain, intrathecal administration of this compound has been shown to block both mechanical and thermal hyperalgesia in mice with Ehrlich tumor cell-induced nociception. nih.gov This suggests a potential role for this compound in managing cancer-related pain, which could be used alongside primary cancer treatments like chemotherapy or radiation. Adjuvant therapies are treatments given after the primary treatment to lower the chance of cancer returning. mayoclinic.orgwebmd.com The concept of combining targeted therapies is a cornerstone of modern oncology, aiming to enhance efficacy and reduce the potential for drug resistance. nih.govoncotarget.com
Table 2: Investigational Combination Approaches with this compound
| Combination Approach | Rationale | Potential Therapeutic Application | Research Status | Reference |
|---|---|---|---|---|
| This compound + EGFR Inhibitor | To counteract the pro-tumorigenic effects of this compound observed in skin models by blocking the activated EGFR signaling pathway. nih.gov | Long-term topical pain relief without increasing skin cancer risk. | Hypothesis requiring further preclinical study. | nih.gov |
| This compound + TRPA1 Antagonist | To achieve broader and potentially synergistic analgesia by targeting two key ion channels involved in nociception. mdpi.com | Treatment of various pain states, including inflammatory and neuropathic pain. | Conceptual, with a need for specific preclinical combination studies. | mdpi.com |
| This compound as Adjunctive Cancer Therapy | To manage cancer-induced pain, such as mechanical and thermal hyperalgesia, alongside primary cancer treatments. nih.gov | Palliative care in cancer patients to improve quality of life. | Preclinical evidence in a mouse model of cancer pain. nih.gov | nih.gov |
Q & A
Q. What are the key pharmacological parameters of AMG9810 relevant to experimental design?
this compound is a selective and competitive TRPV1 antagonist with species-specific potency: IC50 values of 24.5 nM (human TRPV1) and 85.6 nM (rat TRPV1) . Researchers should use these values to determine dosing in in vitro studies (e.g., 1–10 µM for cellular assays) and validate cross-species efficacy. For in vivo models, consider pharmacokinetic factors like bioavailability and blood-brain barrier penetration, as systemic administration in mice induces hyperthermia and analgesia .
Q. How can this compound be utilized to study TRPV1-mediated signaling pathways in cancer models?
this compound reduces CXCR4 expression and inhibits CXCL12-induced migration in multiple myeloma cells via downregulation of pErk1/2 and pAKT phosphorylation . Methodologically, combine this compound (e.g., 10 µM) with migration assays (e.g., Transwell) and Western blotting to quantify pathway inhibition. Include controls with TRPV1 agonists (e.g., capsaicin) to confirm target specificity .
Q. What are standard assays to assess this compound’s effects on neuronal activity?
Calcium imaging (Δratio F340/F380) is effective for evaluating this compound’s inhibition of TRPV1-mediated neuronal responses. For example, pre-treat sensory neurons with this compound (1 µM) to attenuate SA1P- or capsaicin-induced calcium transients . Pair this with electrophysiology to measure changes in membrane potential, particularly in TRPV1-expressing neurons (e.g., ARC POMC neurons) .
Advanced Research Questions
Q. How does this compound enhance TRAIL-induced cytotoxicity in apoptosis-resistant tumor cells?
this compound sensitizes cells to TRAIL by amplifying caspase-3/7 activation and membrane damage, independent of classical apoptosis pathways. Use combinatorial dosing (e.g., 10–50 µM this compound + TRAIL) in viability assays (e.g., MTT) and monitor caspase activity via fluorogenic substrates. Note that efficacy varies by cell type: this compound shows stronger synergy in SAOS-2 osteosarcoma cells than in HOS cells .
Q. What mechanisms underlie contradictory findings in this compound’s efficacy across pain models?
While this compound attenuates NMDA-induced mechanical hyperalgesia via TRPV1 blockade in trigeminal neurons , it fails to reverse neuropathic pain in SNI models, where TRPA1 antagonism is required . To resolve such discrepancies:
- Compare ligand specificity (e.g., test this compound against TRPA1 agonists like MO).
- Evaluate tissue-specific TRPV1 expression (e.g., peripheral vs. central neurons).
- Use knockout models to confirm target engagement .
Q. How can this compound’s neuroprotective effects in Parkinson’s disease (PD) models be optimized?
In 6-OHDA-induced PD models, this compound reduces dopaminergic neuron death in the substantia nigra. Administer this compound systemically (e.g., 30 mg/kg i.p.) and assess motor deficits via rotarod or beam-walking tests. Combine with immunohistochemistry to quantify tyrosine hydroxylase-positive neurons. Note that efficacy may depend on disease stage; administer this compound prophylactically for maximal neuroprotection .
Q. What experimental strategies mitigate this compound’s confounding hyperthermic effects in vivo?
this compound-induced hyperthermia in wild-type mice complicates behavioral studies. To control for this:
- Use TRPV1 knockout mice as negative controls.
- Monitor core temperature via telemetry and adjust dosing schedules (e.g., lower doses or staggered administration).
- Isolate thermal analgesia effects by comparing responses to noxious heat (e.g., Hargreaves test) pre- and post-treatment .
Q. How does this compound modulate TRPV1 channel dynamics at the molecular level?
Single-molecule studies reveal that this compound increases TRPV1’s lateral diffusion constant (Dχ) by 41%, altering channel conformation. Use fluorescence labeling (e.g., VSL or OP tags) and time-lapse microscopy to track this compound-induced structural changes. Compare with agonists like capsaicin to differentiate antagonist-driven motions .
Methodological Considerations
Q. What controls are essential when studying this compound in TRPV1-dependent pathways?
- Pharmacological controls : Co-administer TRPV1 agonists (e.g., capsaicin) to reverse this compound’s effects.
- Genetic controls : Use TRPV1−/− models to confirm on-target activity.
- Vehicle controls : Account for solvent effects (e.g., DMSO concentration ≤0.003% v/v) .
Q. How should researchers address this compound’s potential off-target effects?
this compound (100 nmol) does not inhibit TRPA1-mediated responses (e.g., MO-induced nociception), confirming specificity . However, at high doses (>50 µM), non-specific kinase inhibition may occur. Pre-test this compound against unrelated targets (e.g., PI3Kδ) using enzymatic assays and include comparator antagonists (e.g., capsazepine) .
Data Interpretation and Validation
Q. How to reconcile in vitro and in vivo discrepancies in this compound’s vascular effects?
this compound reduces ear vasculature dilation but not synovial vasoconstriction in mice . This tissue-specificity may arise from differential TRPV1 expression in endothelial vs. smooth muscle cells. Validate with:
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate EC50/IC50. For behavioral data (e.g., mechanical hypersensitivity), apply repeated-measures ANOVA with post hoc corrections (e.g., Bonferroni). Report effect sizes and confidence intervals to contextualize translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
